Sulfoxysäuren und Derivate
Sulfinic acids and their derivatives represent a class of organic compounds characterized by the presence of a sulfoxide group (-SO-). These molecules are widely utilized in various applications due to their unique chemical properties. Sulfinic acids, including both primary and secondary types, exhibit acidic behavior, making them useful in pH-sensitive reactions and catalytic processes.
Derivatives of sulfinic acids include esters, amides, and other functionalized forms that can significantly alter the reactivity and solubility profiles of these compounds. These derivatives are often employed in pharmaceuticals, agrochemicals, and polymer synthesis due to their ability to enhance specific properties such as stability or bioavailability.
In the pharmaceutical industry, sulfinic acids and their derivatives play a crucial role in drug design by providing functional groups that can be tailored for therapeutic applications. For example, they are used in the development of anti-inflammatory agents and anticancer drugs where precise control over reactivity is essential.
Overall, the versatility and functionality of sulfinic acids and their derivatives make them indispensable tools in modern chemical research and industry.

Struktur | Chemischer Name | CAS | MF |
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Methanesulfinyl chloride, dichloro- | 62479-74-7 | CHCl3OS |
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2-Methylpropane-2-sulfinic Chloride | 31562-43-3 | C4H9ClOS |
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1-Propanesulfinyl chloride, 2-methyl- | 35505-34-1 | C4H9ClOS |
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Ethanesulfinyl chloride, 2,2,2-trifluoro- | 91183-99-2 | C2H2ClF3OS |
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N-(tert-Butylsulfinyl)cyclopropanemethaneimine | 1160756-78-4 | C8H15NOS |
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4-Azido-1-butanesulfinyl Chloride | 1176244-23-7 | C4H8ClN3OS |
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N-(1E)-ethylidene-2-methylpropane-2-sulfinamide | 729559-09-5 | C6H13NOS |
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2-Methyl-2-sulfinopropanoyl chloride | 75669-60-2 | C4H6Cl2O2S |
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3-Methylbutane-1-sulfinyl chloride | 859811-01-1 | C5H11ClOS |
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Methanesulfinyl chloride, 1,1-difluoro- | 1858131-42-6 | CHClF2OS |
Verwandte Literatur
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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